molecular formula C21H26N2O4 B6539661 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide CAS No. 1060286-77-2

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B6539661
CAS No.: 1060286-77-2
M. Wt: 370.4 g/mol
InChI Key: MBWKQHZSYSDCON-UHFFFAOYSA-N
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Description

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex structure, which includes methoxyethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the carbamoyl intermediate: This step involves the reaction of 4-(chloromethyl)benzoic acid with 2-methoxyethylamine under basic conditions to form the carbamoyl intermediate.

    Coupling with the propanamide moiety: The intermediate is then coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with metabolic pathways: Leading to changes in cellular function and viability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-hydroxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide
  • N-(4-{[(2-ethoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-3-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern and the presence of both methoxyethyl and methoxyphenyl groups. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-26-14-13-22-21(25)15-17-3-8-18(9-4-17)23-20(24)12-7-16-5-10-19(27-2)11-6-16/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWKQHZSYSDCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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